dimethyl 4-(2-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(2-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3657696
CAS Number:
Molecular Formula: C22H19BrFNO4
Molecular Weight: 460.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine (Dimethyl 1,4-Dihydro-2,6-Dimethyl-4-(2-Nitrophenyl)-3,5-Pyridinedicarboxylate)

  • Compound Description: Nifedipine is a calcium channel blocker widely used to treat hypertension and angina pectoris. [, , ] It exerts its therapeutic effects by inhibiting calcium influx through L-type calcium channels in vascular smooth muscle cells.
  • Relevance: Nifedipine shares the core 1,4-dihydropyridine-3,5-dicarboxylate structure with dimethyl 4-(2-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key structural difference is the presence of a 2-nitrophenyl group at the 4-position of the dihydropyridine ring in nifedipine, compared to a 2-bromophenyl group in the target compound. Both compounds also differ in the substituent at the 1-position of the dihydropyridine ring. [, , ]

Bis(2-Cyanoethyl) 2,6-Dimethyl-4-(2-Nitrophenyl)-1,4-Dihydro-3,5-Pyridinedicarboxylate

  • Compound Description: This compound is a nifedipine analog studied for its potential as a calcium channel blocker. [] It differs from nifedipine in the ester substituents at the 3- and 5-positions of the dihydropyridine ring, where it possesses 2-cyanoethyl groups instead of methyl groups. []
  • Relevance: This compound shares a similar core structure with dimethyl 4-(2-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, including the 1,4-dihydropyridine ring and the 2-nitrophenyl group at the 4-position. The main differences lie in the substituents at the 1-, 3-, and 5-positions of the dihydropyridine ring. []

Dimethyl 4-(2-Chlorophenyl)-1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxylate (DCDDP)

  • Compound Description: DCDDP is a dihydropyridine calcium antagonist investigated for its effects on chronic pulmonary hypertension in rats. [, ] Studies suggest that DCDDP inhibits the overexpression of telomerase reverse transcriptase (TERT) in pulmonary vascular smooth muscle cells and bronchial smooth muscle cells, potentially contributing to its therapeutic effects. [, ]
  • Relevance: DCDDP is structurally related to dimethyl 4-(2-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate as both compounds share the core 1,4-dihydropyridine-3,5-dicarboxylate structure with dimethyl substituents at positions 3 and 5. The primary difference lies in the halogen substituent on the phenyl ring at the 4-position, where DCDDP has a chlorine atom, while the target compound has a bromine atom. Additionally, the target compound features a 4-fluorobenzyl group at position 1, absent in DCDDP. [, ]

Diethyl 1,4-Dihydro-2,6-Dimethyl-4-(3-Cyanophenyl)-3,5-Pyridinedicarboxylate

  • Compound Description: This compound's crystal structure has been reported. [] It highlights the influence of different substituents on the 1,4-dihydropyridine ring system and their potential impact on the compound's pharmacological properties.
  • Relevance: This compound shares the core dihydropyridine structure with dimethyl 4-(2-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Notable differences include the type of ester substituents at the 3- and 5-positions (diethyl versus dimethyl), the substitution pattern on the phenyl ring (3-cyano versus 2-bromo), and the absence of a 1-(4-fluorobenzyl) substituent in the related compound. []
  • Compound Description: TC-81 is a new calcium antagonist with potent and long-lasting antihypertensive activity. [, , ] Its antihypertensive effect is stronger and longer-lasting compared to nicardipine, particularly when administered orally. [, , ] The mechanism of action involves inhibition of KCl- or norepinephrine-induced contraction in isolated dog femoral arteries. []
  • Relevance: While TC-81 shares the core 1,4-dihydropyridine structure and a substituted phenyl ring at the 4-position with dimethyl 4-(2-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, it differs significantly in the substituents at the 1-, 3-, and 5-positions of the dihydropyridine ring. TC-81 also incorporates a fluorine atom and a nitro group on the phenyl ring, unlike the target compound. [, , ]

2-(4-Diphenylmethyl-1-Piperazinyl)ethyl Methyl 1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylate Dihydrochloride (Manidipine)

  • Compound Description: Manidipine is a calcium channel blocker used for treating hypertension. [] Its (S)-(+)-enantiomer exhibits significantly higher antihypertensive activity than its (R)-(-)-counterpart, demonstrating stereoselectivity in its pharmacological effects. []

(+/-)-3-(4-Allyl-1-Piperazinyl)-2,2-Dimethylpropyl Methyl 1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylate Dihydrochloride (NKY-722)

  • Compound Description: NKY-722 is a novel water-soluble dihydropyridine derivative with potent calcium channel antagonist activity. [, , ] It exhibits a slower onset of action but longer duration compared to nicardipine. [, , ] NKY-722 exerts its effects by inhibiting both endothelium-independent and endothelium-dependent contractions in canine cerebral arteries. []

2-[4-(4-Benzhydryl-1-Piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylate Hydrochloride

  • Compound Description: This compound is a dihydropyridine derivative with antihypertensive activity, primarily attributed to its (4S)-(+)-enantiomer. [, ] It acts as a calcium channel antagonist, inhibiting the binding of [3H]nimodipine to rat cardiac membrane homogenate. [, ]
  • Relevance: This compound shares the 1,4-dihydropyridine core, a nitrophenyl substituent at the 4-position, and a methyl ester at the 5-position with dimethyl 4-(2-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Key differences include the presence of a 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl group at the 3-position and the meta-substitution of the nitro group on the phenyl ring in the related compound, compared to the ortho-bromo substitution in the target compound. Additionally, the target compound features a 4-fluorobenzyl group at the 1-position, which is absent in the related compound. [, ]

Diethyl 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxylate (Hantzsch Ester)

  • Compound Description: Hantzsch ester is a valuable reagent frequently employed as a source of hydride in organic synthesis. [] Its utility stems from the ability of the 1,4-dihydropyridine ring to donate a hydride ion, making it a versatile reducing agent.
  • Relevance: This compound provides the basic structural framework for dimethyl 4-(2-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, highlighting the significance of the 1,4-dihydropyridine-3,5-dicarboxylate core in various chemical and biological contexts. []

(4RS,1'RS)-Methyl 1-Phenyl-2-Piperidinoethyl 1,4-Dihydro-2,6-Dimethyl-4-(2-Thienyl)pyridine-3,5-Dicarboxylate Methanol Solvate

  • Compound Description: The crystal structure of this compound has been reported, providing insight into its molecular conformation and intermolecular interactions. []
  • Relevance: This compound shares the 1,4-dihydropyridine core and a methyl ester at the 3-position with dimethyl 4-(2-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key structural differences include the 2-thienyl substituent at the 4-position, the (RS)-1-phenyl-2-piperidinoethyl group at the 1-position, and the presence of a methanol solvate in the related compound. []

Methyl Pentyl 1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylate (MN9202)

  • Compound Description: MN9202 is a dihydropyridine derivative investigated for its protective effects against intestinal ischemia-reperfusion injury in rabbits. [, ] Results suggest MN9202 can attenuate shock induced by this injury, potentially by reducing blood creatine kinase and lactic dehydrogenase levels, improving blood pressure and cardiac function, and increasing survival time and rate. []
  • Relevance: MN9202 shares the 1,4-dihydropyridine core and a 3-nitrophenyl substituent at the 4-position with dimethyl 4-(2-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key structural differences are the methyl and pentyl ester substituents at positions 3 and 5, respectively, and the lack of a 1-(4-fluorobenzyl) substituent in MN9202. [, ]
  • Compound Description: KW-3049 is a new calcium antagonist shown to have antihypertensive effects and suppress cardiac hypertrophy in spontaneously hypertensive rats (SHR). [] It effectively lowers blood pressure with long-term administration and doesn't appear to affect plasma renin activity or aldosterone concentration. []
  • Relevance: KW-3049 shares the 1,4-dihydropyridine core and a nitrophenyl group at the 4-position with dimethyl 4-(2-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key differences lie in the specific substituents on the dihydropyridine ring. KW-3049 features a (±)-(R)-3-[(R)-1-benzyl-3-piperidyl] group at the 3-position and a methyl group at the 5-position, while the target compound has dimethyl ester groups at both the 3- and 5-positions. Additionally, KW-3049 has a meta-nitro substituent on the phenyl ring, whereas the target compound has an ortho-bromo substituent. []

Methyl 2-(Nitrooxy)ethyl 1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylate

  • Compound Description: The crystal structure of this compound has been determined, revealing details about its molecular geometry and conformation. [] This information can be valuable for understanding its potential interactions with biological targets.
  • Relevance: This compound shares the 1,4-dihydropyridine core and a 3-nitrophenyl group at the 4-position with dimethyl 4-(2-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The major differences are the presence of a methyl 2-(nitrooxy)ethyl ester at the 3-position and a methyl ester at the 5-position, in contrast to the dimethyl ester groups in the target compound. []

3-Ethyl 5-Methyl 1,4-Dihydro-2-[(2-Hydroxyethoxy)methyl]-6-Methyl-4-(2,3-Dichlorophenyl)-3,5-Pyridinedicarboxylate (Compound 13)

  • Compound Description: Compound 13, a bioisostere of amlodipine, shows promising calcium channel antagonist and anticonvulsant properties. [] Its activity as a calcium channel antagonist is significantly higher than nimodipine but lower than felodipine. [] It also exhibits anticonvulsant activity comparable to nimodipine in the maximal electroshock (MES) test and moderate protection in the subcutaneous metrazol (scMet) test. []

3-Isopropyl 5-(4-Methylphenethyl) 1,4-Dihydro-2,6-Dimethyl-4-(2-Pyridyl)-3,5-Pyridinedicarboxylate

  • Compound Description: This compound exhibits dual cardioselective effects, acting as a partial calcium channel agonist and a smooth muscle-selective calcium channel antagonist. [] Its enantiomers display different pharmacological profiles, with the (-)-enantiomer being a more potent smooth muscle calcium channel antagonist and the (+)-enantiomer exhibiting a greater positive inotropic effect. []
  • Relevance: This compound highlights the versatility of the 1,4-dihydropyridine scaffold, which forms the core structure of dimethyl 4-(2-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The presence of a 2-pyridyl group at the 4-position in the related compound, compared to a 2-bromophenyl group in the target compound, emphasizes the potential for different heterocyclic substituents at this position. []

Properties

Product Name

dimethyl 4-(2-bromophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(2-bromophenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C22H19BrFNO4

Molecular Weight

460.3 g/mol

InChI

InChI=1S/C22H19BrFNO4/c1-28-21(26)17-12-25(11-14-7-9-15(24)10-8-14)13-18(22(27)29-2)20(17)16-5-3-4-6-19(16)23/h3-10,12-13,20H,11H2,1-2H3

InChI Key

GTFNENUAHILHPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CC=C2Br)C(=O)OC)CC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.